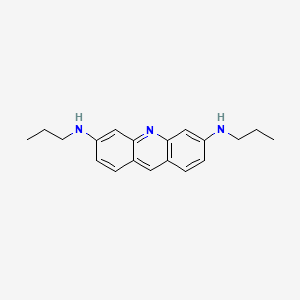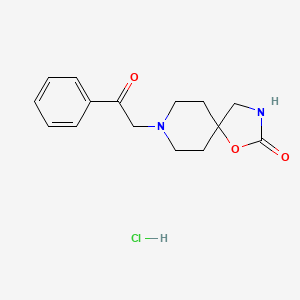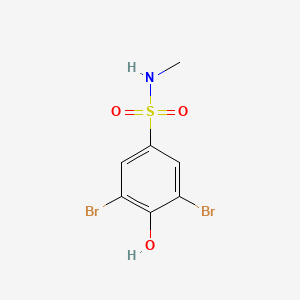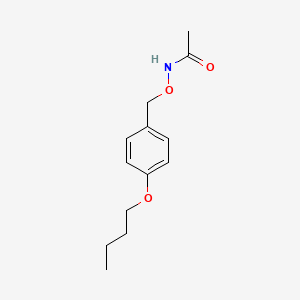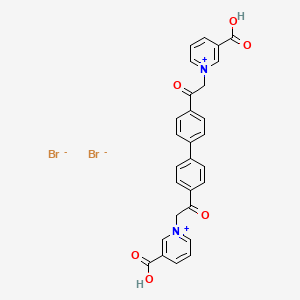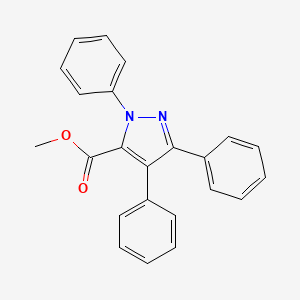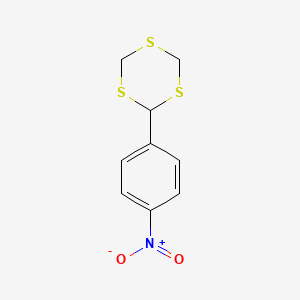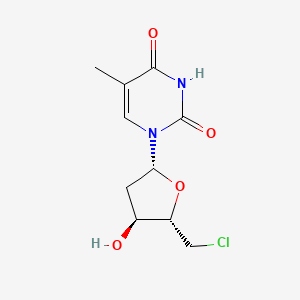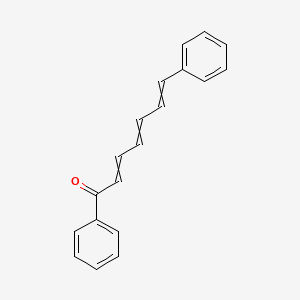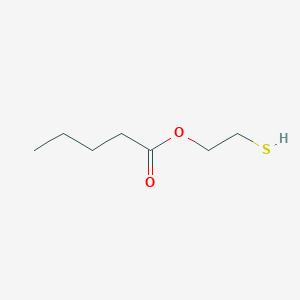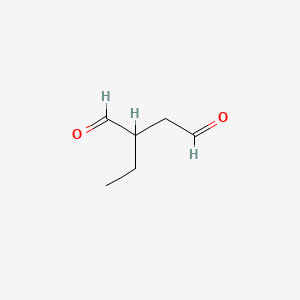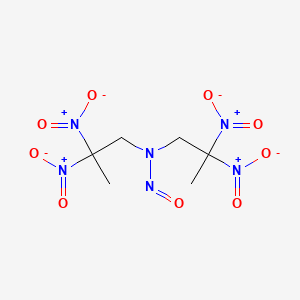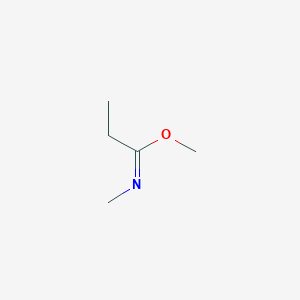
Methyl (1E)-N-methylpropanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1E)-N-methylpropanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a methyl group attached to the nitrogen atom and a propanimidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1E)-N-methylpropanimidate typically involves the reaction of methylamine with a suitable ester or acid chloride. One common method is the reaction of methylamine with methyl propanoate under acidic conditions to yield the desired imidate. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1E)-N-methylpropanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the imidate to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (1E)-N-methylpropanimidate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl (1E)-N-methylpropanimidate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to understand the underlying mechanisms.
Comparación Con Compuestos Similares
Methyl (1E)-N-methylpropanimidate can be compared with other similar compounds such as:
- Ethyl (1E)-N-ethylpropanimidate
- Propyl (1E)-N-propylpropanimidate
- Butyl (1E)-N-butylpropanimidate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The uniqueness of this compound lies in its specific reactivity and the types of products it forms in various chemical reactions.
Propiedades
Número CAS |
32150-22-4 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
methyl N-methylpropanimidate |
InChI |
InChI=1S/C5H11NO/c1-4-5(6-2)7-3/h4H2,1-3H3 |
Clave InChI |
BKDPFUPGVUSAQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


